molecular formula C25H25N3O4 B2763298 ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate CAS No. 865654-93-9

ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate

Cat. No.: B2763298
CAS No.: 865654-93-9
M. Wt: 431.492
InChI Key: JCGZMFVYVOXEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-2-31-25(30)16-6-3-8-18(13-16)27-24(29)20-14-17-12-15-7-4-10-28-11-5-9-19(21(15)28)22(17)32-23(20)26/h3,6,8,12-14,26H,2,4-5,7,9-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZMFVYVOXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves intricate multicomponent reactions that are essential for constructing its unique heterocyclic structure. Various synthetic methodologies have been explored in the literature to optimize yield and purity. For example, the use of catalytic methods has been shown to enhance the efficiency of synthesizing pyridoquinoline derivatives.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated significant antimicrobial properties. Research indicates that chromeno[3,2-c]pyridines exhibit activity against various bacterial strains. For instance, a related study reported that certain derivatives showed effective inhibition against Bacteroides fragilis metallo-β-lactamases with IC50 values indicating potent activity at low concentrations .

Cytotoxicity and Antiviral Properties

The cytotoxic effects of pyridoquinoline derivatives have been evaluated in several studies. One notable finding is that compounds derived from chromeno[3,2-c]pyridine frameworks displayed cytotoxicity against cancer cell lines. The biological trials indicated that these compounds could inhibit cell proliferation effectively . Furthermore, some analogs have shown promise in inhibiting viral replication in HCV subgenome-expressing cells .

Case Studies

  • Antimicrobial Efficacy : A study on chromeno[3,2-c]pyridine derivatives demonstrated their potential as antimicrobial agents. The tested compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the chromeno ring enhanced antimicrobial potency .
  • Cytotoxicity Assessment : In a controlled laboratory setting, several pyridoquinoline derivatives were subjected to cytotoxicity assays against human cancer cell lines. The results indicated that modifications to the carboxamide group significantly influenced cytotoxic activity. Notably, some derivatives achieved IC50 values below 10 µM .

Summary of Findings

The biological activity of this compound is promising based on its structural analogs. Key findings include:

Activity Type Activity Reference
AntimicrobialEffective against Bacteroides fragilis
CytotoxicityInhibitory effects on cancer cell lines
AntiviralInhibition of HCV replication

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